Chemical structure of Cyclohexyl-pyridin-3-ylmethyl-amine hydrochloride
Chemical structure of Cyclohexyl-pyridin-3-ylmethyl-amine hydrochloride
An In-Depth Technical Guide to Cyclohexyl-pyridin-3-ylmethyl-amine Hydrochloride
This guide provides a comprehensive technical overview of Cyclohexyl-pyridin-3-ylmethyl-amine hydrochloride, a heterocyclic amine of interest to researchers and professionals in drug development and synthetic chemistry. We will delve into its chemical structure, a robust synthesis protocol with mechanistic insights, methods for analytical characterization, and the pharmacological context that makes it a valuable scaffold for further discovery.
Chemical Identity and Physicochemical Properties
Cyclohexyl-pyridin-3-ylmethyl-amine hydrochloride is the hydrochloride salt of the parent compound, Cyclohexyl(pyridin-3-yl)methanamine. The addition of hydrochloric acid protonates the most basic nitrogen atom, typically the secondary amine, to form a stable, crystalline salt with increased aqueous solubility, which is advantageous for handling and certain experimental applications.
The core structure consists of a cyclohexane ring and a pyridine ring linked by a methylene amine bridge. This arrangement, particularly the presence of the pyridine nitrogen and the secondary amine, offers multiple points for hydrogen bonding and potential interactions with biological targets.
Table 1: Physicochemical Properties
| Property | Value | Source / Method |
| IUPAC Name | cyclohexyl(pyridin-3-yl)methanamine;hydrochloride | PubChem (Analog)[1] |
| CAS Number | 1184193-67-6 (Free Base) | ChemScene[2] |
| Not explicitly assigned (for Hydrochloride) | N/A | |
| Molecular Formula | C₁₂H₁₉ClN₂ | Derived from Free Base[2] & HCl |
| Molecular Weight | 226.75 g/mol | Calculated |
| Appearance | Expected to be a white to off-white crystalline solid | General knowledge |
| Solubility | Expected to be soluble in water and polar protic solvents | General knowledge[3] |
| Topological Polar Surface Area (TPSA) | 38.91 Ų (Free Base) | ChemScene[2] |
| LogP | 2.66 (Free Base) | ChemScene[2] |
Below is a diagram illustrating the chemical structure of the protonated amine hydrochloride salt.
Caption: .
Synthesis and Purification
The most direct and widely adopted method for synthesizing secondary amines of this type is one-pot reductive amination .[4][5] This method involves the reaction of an aldehyde or ketone with a primary amine to form an intermediate imine (or iminium ion), which is then reduced in situ to the target secondary amine. This approach is highly efficient and avoids the isolation of the often-unstable imine intermediate.
The logical precursors for Cyclohexyl-pyridin-3-ylmethyl-amine are Pyridine-3-carboxaldehyde and Cyclohexylamine .
Experimental Protocol: Reductive Amination
Reaction Scheme: Pyridine-3-carboxaldehyde + Cyclohexylamine → [Imine Intermediate] → Cyclohexyl(pyridin-3-yl)methanamine
Materials:
-
Pyridine-3-carboxaldehyde (1.0 eq)
-
Cyclohexylamine (1.0-1.2 eq)[3]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) or α-picoline-borane (1.5 eq)[6]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic Acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
Hydrochloric acid (2M solution in diethyl ether)
Procedure:
-
Imine Formation: To a solution of Pyridine-3-carboxaldehyde (1.0 eq) in anhydrous DCM, add Cyclohexylamine (1.1 eq). If desired, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reduction: Cool the reaction mixture in an ice bath. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise over 20-30 minutes, ensuring the temperature remains below 10°C. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the protonated iminium ion without affecting the aldehyde starting material.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Purification of Free Base: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude oil (the free base, Cyclohexyl(pyridin-3-yl)methanamine) can be purified by flash column chromatography on silica gel.
-
Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether. Add a 2M solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, Cyclohexyl-pyridin-3-ylmethyl-amine hydrochloride, as a solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Cyclohexyl-pyridin-3-ylmethyl-amine hydrochloride.
Analytical Characterization
To ensure the identity, purity, and structural integrity of the synthesized compound, a combination of spectroscopic and chromatographic techniques should be employed.
Table 2: Analytical Methods and Expected Results
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Confirmation & Purity | Signals corresponding to the pyridine ring protons (aromatic region ~7.5-8.5 ppm), cyclohexyl protons (aliphatic region ~1.0-2.5 ppm), the methylene bridge protons, and the N-H protons (which may be broad and exchangeable). The integration of these signals should match the number of protons in the structure. |
| ¹³C NMR | Carbon Skeleton Confirmation | Distinct signals for each unique carbon atom in the pyridine and cyclohexane rings, as well as the methylene bridge carbon. |
| Mass Spectrometry (MS) | Molecular Weight Verification | In ESI+ mode, the spectrum should show a prominent peak for the parent ion (the free base) with an m/z value corresponding to [C₁₂H₁₈N₂ + H]⁺ at approximately 191.15. |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | A single major peak under various detection wavelengths (e.g., 254 nm) indicates high purity. This technique is also crucial for monitoring reaction progress.[7] |
| Infrared (IR) Spectroscopy | Functional Group Identification | Characteristic absorption bands for N-H stretching (amine salt region, ~2400-2800 cm⁻¹), C-H stretching (aliphatic and aromatic), and C=N/C=C stretching from the pyridine ring (~1400-1600 cm⁻¹). |
| Melting Point Analysis | Purity and Identification | A sharp melting point range is indicative of a pure crystalline compound. |
Pharmacological Context and Potential Applications
While specific biological activity for Cyclohexyl-pyridin-3-ylmethyl-amine hydrochloride is not widely reported in public literature, its structural motifs are present in numerous biologically active molecules. This makes it a valuable scaffold for medicinal chemistry and drug discovery programs.
-
Nicotinamide Scaffold: The pyridine-3-yl-methyl portion is related to nicotinamide (Vitamin B3), a precursor to essential coenzymes like NAD and NADP. Nicotinamide derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and even potential anti-cancer properties.[8][9][10]
-
Cyclohexylamine Moiety: The cyclohexylamine group is a common substituent in pharmaceuticals, valued for its ability to increase lipophilicity and modulate pharmacokinetic properties. Arylcyclohexylamine derivatives, for example, are known to interact with the N-methyl-D-aspartate (NMDA) receptor.[11] Compounds containing cyclohexyl groups have also been investigated for activities ranging from kinase inhibition to agrochemical applications.[12][13][14]
-
Drug Development Building Block: As a secondary amine, this compound is an ideal starting point for further chemical elaboration. The secondary amine can be readily acylated, alkylated, or used in other coupling reactions to build a library of more complex molecules for screening against various biological targets, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes.
The combination of the pharmacologically relevant pyridine ring and the drug-like cyclohexyl group suggests that derivatives of this compound could be explored for a variety of therapeutic areas, including neuroscience, oncology, and infectious diseases.
Safety and Handling
As an amine hydrochloride salt, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is likely to be an irritant to the skin, eyes, and respiratory tract.[11] All handling should be performed in a well-ventilated fume hood. Refer to the specific Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.
References
-
Zhang, J., et al. (2010). N-Cyclohexylnicotinamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1759. [Link]
-
Chemical Synthesis Database. cyclohexyl-pyridin-3-ylmethanone. [Link]
-
ResearchGate. (PDF) Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) v1. [Link]
-
Makhija, S. J., et al. (2011). Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. Der Pharmacia Lettre, 3(5), 110-114. [Link]
-
PubChem. Cyclohexyl(pyridin-4-yl)methanamine hydrochloride. [Link]
-
Wang, Y., et al. (2023). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Advances, 13(45), 31693-31700. [Link]
-
PubChem. 4-(aminomethyl)-N-(cyclohexylmethyl)pyridin-3-amine dihydrochloride hydrate. [Link]
-
Krečmerová, M., et al. (2018). Discovery of N2-(4-Amino-cyclohexyl)-9-cyclopentyl- N6-(4-morpholin-4-ylmethyl-phenyl)- 9H-purine-2,6-diamine as a Potent FLT3 Kinase Inhibitor for Acute Myeloid Leukemia with FLT3 Mutations. Journal of Medicinal Chemistry, 61(9), 3855-3869. [Link]
-
Abdel-Magid, A. F., et al. (2004). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]
-
The Good Scents Company. cyclohexyl amine, 108-91-8. [Link]
-
Sebhat, I. K., et al. (2002). Design and pharmacology of N-[(3R)-1,2,3,4-tetrahydroisoquinolinium- 3-ylcarbonyl]-(1R)-1-(4-chlorobenzyl)- 2-[4-cyclohexyl-4-(1H-1,2,4-triazol- 1-ylmethyl)piperidin-1-yl]-2-oxoethylamine (1), a potent, selective, melanocortin subtype-4 receptor agonist. Journal of Medicinal Chemistry, 45(21), 4589-4593. [Link]
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
-
Kim, S., et al. (2016). Crystal structure of N, N'-bis-(pyridin-3-ylmeth-yl)cyclo-hexane-1,4-di-ammonium dichloride. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 12), 1794-1797. [Link]
-
Le Boisselier, R., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International Journal of Molecular Sciences, 23(24), 15574. [Link]
-
Naimi, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 139. [Link]
-
Sato, S., et al. (2004). One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions. Tetrahedron, 60(36), 7899-7906. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Reductive Amination. [Link]
-
Naimi, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 139. [Link]
-
Taylor & Francis. Nicotinamide – Knowledge and References. [Link]
Sources
- 1. Cyclohexyl(pyridin-4-yl)methanamine hydrochloride | C12H19ClN2 | CID 86263070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. cyclohexyl amine, 108-91-8 [thegoodscentscompany.com]
- 4. organicreactions.org [organicreactions.org]
- 5. gctlc.org [gctlc.org]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. 4-(aminomethyl)-N-(cyclohexylmethyl)pyridin-3-amine dihydrochloride hydrate | C13H21N3 | CID 11333471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of N2-(4-Amino-cyclohexyl)-9-cyclopentyl- N6-(4-morpholin-4-ylmethyl-phenyl)- 9H-purine-2,6-diamine as a Potent FLT3 Kinase Inhibitor for Acute Myeloid Leukemia with FLT3 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
